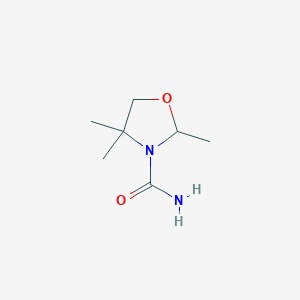
2,4,4-Trimethyloxazolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,4-Trimethyloxazolidine-3-carboxamide is a heterocyclic organic compound that belongs to the class of oxazolidines It is characterized by a five-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-Trimethyloxazolidine-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amine with an ester or acid derivative in the presence of a catalyst. For example, the reaction of 2,2,5-trimethyl-1,3-oxazolidine with a carboxylic acid derivative can yield the desired compound under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance reaction rates and improve efficiency . This method involves the use of microwave irradiation to accelerate the cyclization process, resulting in shorter reaction times and higher yields.
Chemical Reactions Analysis
Types of Reactions
2,4,4-Trimethyloxazolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidine derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted oxazolidines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidine N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted oxazolidines with different functional groups .
Scientific Research Applications
2,4,4-Trimethyloxazolidine-3-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,4,4-Trimethyloxazolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby exerting protective effects . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,4,4-Trimethyloxazolidine-3-carboxamide include:
2,2,5-Trimethyl-1,3-oxazolidine: A related oxazolidine with similar structural features.
3,5,5-Trimethyloxazolidine-2,4-dione:
2,2-Dichloro-1-(2,2,5-trimethyl-1,3-oxazolidin-3-yl)ethanone: A compound used as a herbicide safener.
Uniqueness
This compound is unique due to its specific structural configuration and the presence of both nitrogen and oxygen atoms in the ring. This configuration imparts distinct chemical and physical properties, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its potential therapeutic properties further highlight its uniqueness compared to similar compounds .
Properties
Molecular Formula |
C7H14N2O2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
2,4,4-trimethyl-1,3-oxazolidine-3-carboxamide |
InChI |
InChI=1S/C7H14N2O2/c1-5-9(6(8)10)7(2,3)4-11-5/h5H,4H2,1-3H3,(H2,8,10) |
InChI Key |
WRNNBYOPBATQKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1N(C(CO1)(C)C)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12871318.png)
![2-(2-Bromobenzo[d]oxazol-4-yl)acetonitrile](/img/structure/B12871333.png)

![(6R,7S)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-6,7-diol](/img/structure/B12871342.png)
![1-[(4-Chloro-2-nitrophenyl)methyl]-1H-pyrazole](/img/structure/B12871349.png)
![3-Methoxy-7-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B12871352.png)
![3-Ethoxy-4,5,6,6a-tetrahydrocyclopenta[c]pyrrol-1(3aH)-one](/img/structure/B12871354.png)



![4-Amino-3-ethyl-6-hydroxyisoxazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B12871374.png)
![3-(2-Aminobenzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12871379.png)


